molecular formula C40H44N10O6 B15142528 1-[6-(2-Hydroxypropan-2-yl)pyridin-2-yl]-6-[4-[4-[3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanoyl]piperazin-1-yl]anilino]-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-3-one

1-[6-(2-Hydroxypropan-2-yl)pyridin-2-yl]-6-[4-[4-[3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanoyl]piperazin-1-yl]anilino]-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-3-one

Cat. No.: B15142528
M. Wt: 760.8 g/mol
InChI Key: JLFBDEYLDFIMDA-UHFFFAOYSA-N
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Description

1-[6-(2-Hydroxypropan-2-yl)pyridin-2-yl]-6-[4-[4-[3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanoyl]piperazin-1-yl]anilino]-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-3-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[6-(2-Hydroxypropan-2-yl)pyridin-2-yl]-6-[4-[4-[3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanoyl]piperazin-1-yl]anilino]-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-3-one involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the pyridine and pyrazolo[3,4-d]pyrimidin-3-one cores, followed by the introduction of the hydroxypropan-2-yl, prop-2-enyl, and anilino groups. The final steps involve the coupling of the furan-2-yl and piperazin-1-yl moieties under controlled conditions to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route to maximize efficiency and minimize costs. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[6-(2-Hydroxypropan-2-yl)pyridin-2-yl]-6-[4-[4-[3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanoyl]piperazin-1-yl]anilino]-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of functionalized derivatives, depending on the nature of the substituents introduced.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Its potential biological activity could be explored for developing new therapeutic agents or studying biochemical pathways.

    Medicine: The compound may serve as a lead compound for drug discovery, particularly in targeting specific enzymes or receptors.

    Industry: Its properties could be harnessed for developing new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-[6-(2-Hydroxypropan-2-yl)pyridin-2-yl]-6-[4-[4-[3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanoyl]piperazin-1-yl]anilino]-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-3-one depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other biomolecules, leading to modulation of biochemical pathways and physiological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • **1-[6-(2-Hydroxypropan-2-yl)pyridin-2-yl]-6-[4-[4-[3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanoyl]piperazin-1-yl]anilino]-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-3-one
  • **this compound

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and structural motifs, which confer distinct chemical and biological properties

Properties

Molecular Formula

C40H44N10O6

Molecular Weight

760.8 g/mol

IUPAC Name

1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-6-[4-[4-[3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanoyl]piperazin-1-yl]anilino]-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-3-one

InChI

InChI=1S/C40H44N10O6/c1-5-18-49-38(54)30-25-41-39(44-37(30)50(49)32-9-7-8-31(43-32)40(3,4)55)42-27-10-12-28(13-11-27)45-19-21-46(22-20-45)34(52)16-14-29-15-17-36(56-29)48-24-23-47(26-35(48)53)33(51)6-2/h5-13,15,17,25,55H,1-2,14,16,18-24,26H2,3-4H3,(H,41,42,44)

InChI Key

JLFBDEYLDFIMDA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NC(=CC=C1)N2C3=NC(=NC=C3C(=O)N2CC=C)NC4=CC=C(C=C4)N5CCN(CC5)C(=O)CCC6=CC=C(O6)N7CCN(CC7=O)C(=O)C=C)O

Origin of Product

United States

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